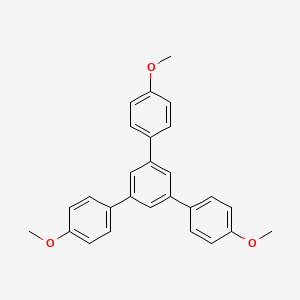

1,3,5-Tris(4-methoxyphenyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tris(4-methoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O3/c1-28-25-10-4-19(5-11-25)22-16-23(20-6-12-26(29-2)13-7-20)18-24(17-22)21-8-14-27(30-3)15-9-21/h4-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHSLHOMBWKQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324627 | |

| Record name | 1,3,5-Tris(4-methoxyphenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7509-20-8 | |

| Record name | 7509-20-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Tris(4-methoxyphenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3,5-Tris(4-methoxyphenyl)benzene CAS number 7509-20-8

An In-Depth Technical Guide to 1,3,5-Tris(4-methoxyphenyl)benzene (CAS: 7509-20-8)

Introduction: Unveiling a C₃-Symmetric Scaffold

This compound, identified by CAS number 7509-20-8, is a highly symmetrical aromatic compound built upon a central benzene ring substituted with three 4-methoxyphenyl (anisyl) groups at the 1, 3, and 5 positions. This unique, propeller-like structure imparts a notable rigidity and a defined three-dimensional architecture. While not a therapeutic agent in itself, its significance lies in its role as a foundational building block—a core scaffold—for the synthesis of more complex molecules with applications spanning materials science and medicinal chemistry. The electron-donating nature of the methoxy groups significantly influences the electronic properties of the system, making it an attractive precursor for functional materials.[1] Furthermore, its derivatives have demonstrated potential in drug development, particularly as frameworks for molecules designed to interact with biological targets like DNA.[2][3][4] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications to empower researchers in leveraging its unique chemical attributes.

Core Physicochemical & Structural Properties

A precise understanding of a compound's physical and chemical properties is the bedrock of its application. This compound is typically a white solid, and its key identifiers and properties are summarized below.[5][6]

| Property | Value | Source |

| CAS Number | 7509-20-8 | [5][7][8][9] |

| Molecular Formula | C₂₇H₂₄O₃ | [7][9] |

| Molecular Weight | 396.5 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| Melting Point | 143-146 °C | [5] |

| Appearance | White Solid | [6] |

| Synonyms | TMTPPB, 4,4''-Dimethoxy-5'-(4-methoxyphenyl)-1,1':3',1''-terphenyl | [7] |

graph "Chemical_Structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];// Central benzene ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="-0.65,0!"]; C6 [pos="0.65,0!"];

// Phenyl rings// Top P1_C1 [pos="0,2.5!"]; P1_C2 [pos="-0.87,3!"]; P1_C3 [pos="0.87,3!"]; P1_C4 [pos="-0.87,4!"]; P1_C5 [pos="0.87,4!"]; P1_C6 [pos="0,4.5!"]; P1_O [pos="0,5.5!"]; P1_CH3 [pos="0,6.5!"];

// Bottom-left P2_C1 [pos="-2.5,-1.25!"]; P2_C2 [pos="-3.25,-0.38!"]; P2_C3 [pos="-3.25,-2.12!"]; P2_C4 [pos="-4.5,-0.38!"]; P2_C5 [pos="-4.5,-2.12!"]; P2_C6 [pos="-5.25,-1.25!"]; P2_O [pos="-6.5,-1.25!"]; P2_CH3 [pos="-7.5,-1.25!"];

// Bottom-right P3_C1 [pos="2.5,-1.25!"]; P3_C2 [pos="3.25,-2.12!"]; P3_C3 [pos="3.25,-0.38!"]; P3_C4 [pos="4.5,-2.12!"]; P3_C5 [pos="4.5,-0.38!"]; P3_C6 [pos="5.25,-1.25!"]; P3_O [pos="6.5,-1.25!"]; P3_CH3 [pos="7.5,-1.25!"];

// Labels C1 [label=""]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; P1_C1 [label=""]; P1_C2 [label=""]; P1_C3 [label=""]; P1_C4 [label=""]; P1_C5 [label=""]; P1_C6 [label=""]; P1_O [label="O"]; P1_CH3 [label="CH₃"]; P2_C1 [label=""]; P2_C2 [label=""]; P2_C3 [label=""]; P2_C4 [label=""]; P2_C5 [label=""]; P2_C6 [label=""]; P2_O [label="O"]; P2_CH3 [label="CH₃"]; P3_C1 [label=""]; P3_C2 [label=""]; P3_C3 [label=""]; P3_C4 [label=""]; P3_C5 [label=""]; P3_C6 [label=""]; P3_O [label="O"]; P3_CH3 [label="CH₃"];

// Bonds C1 -- C5 -- C2 -- C4 -- C3 -- C6 -- C1; C1 -- P1_C1; C2 -- P2_C1; C3 -- P3_C1;

// Phenyl ring 1 P1_C1 -- P1_C2 -- P1_C4 -- P1_C6 -- P1_C5 -- P1_C3 -- P1_C1; P1_C6 -- P1_O -- P1_CH3;

// Phenyl ring 2 P2_C1 -- P2_C2 -- P2_C4 -- P2_C6 -- P2_C5 -- P2_C3 -- P2_C1; P2_C6 -- P2_O -- P2_CH3;

// Phenyl ring 3 P3_C1 -- P3_C2 -- P3_C4 -- P3_C6 -- P3_C5 -- P3_C3 -- P3_C1; P3_C6 -- P3_O -- P3_CH3; }

Caption: Chemical structure of this compound.

Synthesis and Structural Elucidation

The synthesis of triarylbenzenes can be approached through several methodologies. For this compound, the most direct route is the acid-catalyzed self-condensation (trimerization) of 4-methoxyacetophenone.[10][11] This method is effective due to the electron-rich nature of the starting material. A more modern and versatile, albeit multi-step, approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of C-C bond formation in pharmaceutical and materials synthesis.[12][13]

Synthetic Pathway: Acid-Catalyzed Trimerization

Caption: Reaction scheme for acid-catalyzed trimerization.

Characterization and Spectroscopic Data

Confirmation of the molecular structure and purity is achieved through standard analytical techniques. The high degree of symmetry in the molecule leads to a simplified yet characteristic spectroscopic signature.

| Technique | Observed Data | Interpretation |

| ¹H NMR | δ = 3.81 (s, 9H), 6.94–7.41 (m, 12H), 7.79 (s, 3H) | The singlet at 3.81 ppm corresponds to the nine equivalent protons of the three methoxy groups. The multiplet represents the twelve aromatic protons on the outer phenyl rings, and the singlet at 7.79 ppm is characteristic of the three equivalent protons on the central benzene ring.[6] |

| ¹³C NMR | δ = 55.4, 114.3, 123.8, 128.3, 133.9, 141.8, 159.3 | Each peak represents a unique carbon environment. The peak at 55.4 ppm is the methoxy carbon. The remaining peaks in the aromatic region (114-160 ppm) correspond to the distinct carbons of the central and peripheral rings.[6] |

| IR (KBr) | ν_max = 2953, 1598, 1263, 802 cm⁻¹ | The peak at 2953 cm⁻¹ indicates C-H stretching of the methyl groups. The peak at 1598 cm⁻¹ corresponds to aromatic C=C stretching. The strong peak at 1263 cm⁻¹ is characteristic of the aryl-O-CH₃ ether linkage stretch, and the peak at 802 cm⁻¹ suggests para-disubstitution on the phenyl rings.[6] |

Applications in Research and Development

The utility of this compound stems from its rigid, C₃-symmetric core and the chemical reactivity of its methoxy groups.

Precursor for Functional Materials

This molecule serves as a key intermediate in the synthesis of advanced materials. The methoxy groups can be demethylated to yield 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB), a trifunctional phenol.[10][11] THPB is a valuable crosslinking agent for epoxy resins and a monomer for creating highly stable polymers and polycarbonates.[11] Furthermore, analogs of this core structure, such as the carboxylated version (1,3,5-Tris(4-carboxyphenyl)benzene or H₃BTB), are extensively used as organic linkers to construct Metal-Organic Frameworks (MOFs).[14][15] These MOFs exhibit exceptionally high surface areas and are researched for applications in gas storage and separation.[14]

Scaffold in Medicinal Chemistry

In drug development, rigid scaffolds are often sought to orient functional groups in a precise spatial arrangement to maximize interaction with a biological target. The triarylbenzene core provides such a platform. Research into its analog, 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB), has revealed promising anticancer potential.[2][4] Studies have shown that H₃BTB can bind to the minor groove of DNA, suggesting that the triphenylbenzene scaffold can be a viable starting point for designing new chemotherapeutic agents that target nucleic acids.[2][3][4] The methoxy-substituted title compound is a critical precursor, as the methoxy group can be a site for further functionalization or can serve as a bioisosteric replacement for other functional groups to fine-tune a molecule's pharmacokinetic properties.[16]

Detailed Experimental Protocols

The following protocols provide detailed, actionable methodologies for the synthesis of the title compound.

Protocol 1: Acid-Catalyzed Trimerization of 4-Methoxyacetophenone

This protocol is based on the established chemical principle of acid-catalyzed self-condensation of acetophenones.[10][11]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyacetophenone (1.0 eq) in a suitable high-boiling inert solvent like toluene or chlorobenzene.

-

Catalyst Addition: Cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid, to the solution. Causality: The acid protonates the carbonyl oxygen of the acetophenone, activating it for nucleophilic attack by another acetophenone molecule, initiating the condensation cascade.

-

Reaction: Heat the mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic phase sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol or ethyl acetate/hexane to yield the pure white solid.

-

Validation: Confirm the identity and purity of the final product using NMR, IR, and melting point analysis as detailed in the characterization section.

Protocol 2: Conceptual Workflow for Suzuki-Miyaura Cross-Coupling

This protocol outlines a modern, versatile approach for synthesizing triarylbenzenes. It is a conceptual workflow based on well-established Suzuki-Miyaura coupling principles.[17][18][19]

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 1,3,5-tribromobenzene (1.0 eq), 4-methoxyphenylboronic acid (3.3 eq), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (6.0-9.0 eq). Causality: An inert atmosphere is critical to prevent the degradation of the palladium catalyst. The base is essential for the transmetalation step, activating the boronic acid.

-

Catalyst System: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), to the flask.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution.

-

Degassing: Thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up & Purification: Follow steps 4-7 from Protocol 1 (cooling, quenching, extraction, and purification via recrystallization or column chromatography) to isolate and validate the final product.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Future Outlook

This compound (CAS 7509-20-8) is more than a simple aromatic molecule; it is a versatile and powerful scaffold with a well-defined three-dimensional structure. Its straightforward synthesis and the reactivity of its methoxy groups make it an invaluable precursor for creating complex architectures in materials science, such as high-performance polymers and porous MOFs. For drug development professionals, its rigid core serves as an excellent starting point for designing molecules with precise vectoral properties, as demonstrated by the biological activity of its analogs. Future research will likely focus on expanding the library of functional derivatives built upon this core, exploring novel catalytic systems for its synthesis, and further investigating the potential of its downstream products in therapeutic and advanced material applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Ganjali, M. R., et al. (n.d.). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. ResearchGate. Retrieved from [Link]

- Hilton, C. B. (1994). Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene. U.S. Patent No. 5,344,980.

- Hilton, C. B. (1993). Process for preparing 1,3,5- tris(4'-hydroxyphenyl)benzene and its derivatives. WIPO Patent No. WO1993014065A1.

-

Wani, T. A., et al. (2023). Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. MDPI. Retrieved from [Link]

-

Kim, J., & Park, S. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Retrieved from [Link]

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3,5-Trimethoxy-benzene. Retrieved from [Link]

-

Li, Z. S., et al. (2006). 1,3,5-Tris(4-methylphenyl)benzene. Acta Crystallographica Section E: Crystallographic Communications, 62(2), o777-o779. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Tris(4-formylphenyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Ostath, A., et al. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. International Journal of Molecular Sciences, 23(15), 8796. Retrieved from [Link]

-

Wani, T. A., et al. (2023). Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. PubMed Central. Retrieved from [Link]

-

Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of 1,3,5-Tris(4-carboxyphenyl)benzene. Retrieved from [Link]

Sources

- 1. Buy 1,3,5-Tri(4-acetylphenyl)benzene | 47732-99-0 [smolecule.com]

- 2. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 7509-20-8 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. This compound | C27H24O3 | CID 348147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. CAS Database BOC-GLU(OBZL)-OSU,32886-40-1,ELAIDIC ACID METHYL ESTER,2462-84-2,6-BROMO-1H-BENZOIMIDAZOLE-2-CARBOXYLIC ACID METHYL ESTER,885280-00-2,2,5-Thiophenedicarboxylic acid dimethyl ester,4282-34-2, [chemicalbook.com]

- 10. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene - Google Patents [patents.google.com]

- 11. WO1993014065A1 - Process for preparing 1,3,5- tris(4'-hydroxyphenyl)benzene and its derivatives - Google Patents [patents.google.com]

- 12. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]

- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,3,5-三(4-羧基苯基)苯 ≥98%, ≤20 wt. % solvent | Sigma-Aldrich [sigmaaldrich.cn]

- 15. researchgate.net [researchgate.net]

- 16. chem-space.com [chem-space.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 1,3,5-Tris(4-methoxyphenyl)benzene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,5-Tris(4-methoxyphenyl)benzene, a symmetrically substituted aromatic compound. This document delves into its fundamental chemical and physical properties, detailed synthesis protocols, spectroscopic characterization, and potential applications, with a particular focus on its relevance to materials science and as a scaffold in medicinal chemistry.

Core Molecular Attributes

This compound, with the chemical formula C₂₇H₂₄O₃, is a triphenylbenzene derivative where each phenyl ring is substituted at the para position with a methoxy group.[1] This C₃-symmetric structure imparts significant thermal stability and unique photophysical properties.[2]

Physicochemical and Spectroscopic Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₂₄O₃ | [1][3] |

| Molecular Weight | 396.48 g/mol | [1][3] |

| CAS Number | 7509-20-8 | [1][4] |

| Melting Point | 143-146 °C | [4] |

| Appearance | White solid | [5] |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.59 (d, J = 9.0 Hz, 6H), 7.37 (s, 3H), 6.99 (d, J = 8.5 Hz, 6H), 3.86 (s, 9H) | [5] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 159.7, 141.7, 134.0, 129.3, 122.7, 114.2, 55.9 | [5] |

| IR (KBr, cm⁻¹) | νₘₐₓ = 2953, 2918, 2848, 1598, 1460, 1378, 1263, 1097, 802 | [5] |

Molecular Structure

The molecular structure of this compound is characterized by a central benzene ring with three 4-methoxyphenyl substituents at the 1, 3, and 5 positions.

Caption: 2D structure of this compound.

Synthesis and Purification

The primary synthetic route to this compound is the acid-catalyzed self-condensation or cyclotrimerization of 4-methoxyacetophenone.[6] Various catalysts can be employed for this reaction, including mineral acids and Lewis acids.[7] A general and efficient method utilizes a surface-modified nanoclinoptilolite catalyst.[5]

Experimental Protocol: Catalytic Cyclotrimerization of 4-Methoxyacetophenone

This protocol is adapted from a method utilizing a nanoclinoptilolite-based catalyst, which offers a greener approach with water as the only byproduct.[5]

Materials and Equipment:

-

4-Methoxyacetophenone

-

Surface-modified nanoclinoptilolite catalyst

-

Small test tube with a magnetic stirrer

-

Heating apparatus (e.g., oil bath)

-

Ethanol

-

Rotary evaporator

-

Filtration apparatus

-

TLC plates

Procedure:

-

Reaction Setup: To a small test tube, add 4-methoxyacetophenone (1 mmol) and the surface-modified nanoclinoptilolite catalyst (0.01 g).

-

Reaction: Stir the reaction mixture at 100 °C for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, add hot ethanol to the reaction mixture.

-

Catalyst Removal: Filter the hot solution to remove the insoluble catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude product from an ethanol:water (3:1) mixture to yield pure this compound as a white solid.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy should show distinct signals for the aromatic protons and the methoxy groups, consistent with the C₃-symmetric structure. The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the methyl groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy groups.[5]

Applications in Research and Development

The rigid, C₃-symmetric core of 1,3,5-triphenylbenzene and its derivatives makes them valuable building blocks in various fields.

Materials Science

The 1,3,5-triphenylbenzene scaffold is a key component in the design of:

-

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): Functionalized derivatives of 1,3,5-triphenylbenzene, such as those with carboxylic acid or amine groups, serve as rigid linkers in the construction of porous materials for gas storage and separation.[8]

-

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of the 1,3,5-triphenylbenzene core make it a candidate for use in electroluminescent devices.[7]

-

Fluorescent Chemosensors: The π-electron-rich nature of the 1,3,5-triphenylbenzene system allows for its use as a fluorescent signaling unit in sensors for various analytes.[8][9]

Drug Development and Medicinal Chemistry

While direct applications of this compound in drug development are not extensively documented, the 1,3,5-triphenylbenzene scaffold holds significant potential:

-

Scaffold for Bioactive Molecules: The rigid and pre-organized nature of the triphenylbenzene core can be used to position functional groups in a specific three-dimensional arrangement for interaction with biological targets.

-

Anticancer Research: A study on the carboxylated analog, 1,3,5-Tris(4-carboxyphenyl)benzene, has demonstrated its potential as an anticancer agent through its interaction with DNA.[10] This suggests that the core triphenylbenzene structure can serve as a platform for the development of new therapeutic agents.

Safety and Handling

As a laboratory chemical, this compound and its derivatives should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for the title compound was not retrieved, data for related compounds like 1,3,5-Tris(4-carboxyphenyl)benzene indicate that it may cause skin and eye irritation. Standard laboratory safety practices should be followed:

-

Work in a well-ventilated fume hood.

-

Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Tayebeea, R., et al. A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Hakim Sabzevari University. [Link]

-

Supporting Information for a scientific article. The Royal Society of Chemistry. [Link]

-

Ghosh, S. K., et al. 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. Royal Society of Chemistry. [Link]

-

Ghosh, S. K., et al. 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. RSC Publishing. [Link]

-

Abdollahi, S., et al. Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Payame Noor University. [Link]

- Aslam, M., et al. Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene.

-

Bergman, J., et al. Biphenyl, 4,4'-dimethoxy-. Organic Syntheses. [Link]

-

PubChem. 1,3,5-Triphenylbenzene. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 1,3,5-tris(4-aminophenyl)benzene. [Link]

-

Supporting information for a scientific article. The Royal Society of Chemistry. [Link]

-

MDPI. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. [Link]

-

PubChem. 1,3,5-Tris(4-formylphenyl)benzene. National Center for Biotechnology Information. [Link]

-

Kiehlmann, E., et al. Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. The Royal Society of Chemistry. [Link]

-

NIST. Benzene, 1,3,5-trimethoxy-. NIST Chemistry WebBook. [Link]

Sources

- 1. This compound | C27H24O3 | CID 348147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 7509-20-8 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene - Google Patents [patents.google.com]

- 7. article.sapub.org [article.sapub.org]

- 8. 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1,3,5-Tris(4-methoxyphenyl)benzene: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(4-methoxyphenyl)benzene is a symmetrically substituted aromatic compound featuring a central benzene ring connected to three 4-methoxyphenyl groups at the 1, 3, and 5 positions. This C3-symmetric arrangement imparts a unique star-shaped, planar geometry, making it a significant building block in the fields of materials science and supramolecular chemistry. Its electron-donating methoxy groups and rigid triphenylbenzene core contribute to its distinct photophysical and thermal properties, rendering it a molecule of considerable interest for advanced applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its potential applications, with a focus on providing actionable insights for researchers and professionals in related fields.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its application and further development. Key identifying information and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 7509-20-8 | [1] |

| Molecular Formula | C₂₇H₂₄O₃ | [1] |

| Molecular Weight | 396.48 g/mol | [1] |

| Melting Point | 142-146 °C | [2] |

| Appearance | White solid | [3] |

Synthesis and Characterization

The most common and efficient method for the synthesis of this compound is the acid-catalyzed cyclotrimerization of 4-methoxyacetophenone.[4] This reaction provides a direct route to the desired triphenylbenzene core.

Synthetic Protocol: Acid-Catalyzed Cyclotrimerization

This protocol is based on established methods for the synthesis of 1,3,5-triarylbenzenes.

Materials:

-

4-Methoxyacetophenone

-

Anhydrous ethanol

-

Thionyl chloride or another suitable acid catalyst

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for purification (e.g., ethanol, water)

Procedure:

-

To a stirred solution of 4-methoxyacetophenone in dry ethanol, add the acid catalyst (e.g., thionyl chloride) dropwise at room temperature.

-

After the addition is complete, reflux the reaction mixture for the appropriate time (typically several hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product, which may precipitate upon cooling, is collected by filtration.

-

The collected solid is washed with water and a suitable organic solvent (e.g., ether) to remove impurities.

-

The product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield this compound as a white solid.[3]

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group protons. Due to the molecule's high symmetry, the spectrum is relatively simple.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum reveals the presence of characteristic functional groups, such as C-O stretching for the methoxy groups and C-H stretching for the aromatic rings. A published study reports the following characteristic IR peaks (KBr, cm⁻¹): 2953, 2918, 2848, 1598, 1460, 1378, 1263, 1097, 802.[3]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming its chemical formula.

Advanced Properties and Analysis

Solubility Profile

Qualitative Solubility:

-

Highly Soluble: Dichloromethane, Chloroform, Toluene, Tetrahydrofuran (THF)

-

Sparingly Soluble: Ethanol, Acetone

-

Insoluble: Water

Photophysical Properties

The photophysical properties of this compound are of significant interest for applications in organic electronics. The parent compound, 1,3,5-triphenylbenzene, is known to be a fluorescent material.[5] The introduction of electron-donating methoxy groups is expected to influence the absorption and emission characteristics.

-

UV-Vis Absorption: The molecule is expected to exhibit strong absorption in the UV region due to π-π* transitions of the conjugated aromatic system.

-

Fluorescence Emission: Upon excitation, this compound is expected to exhibit fluorescence, likely in the blue region of the spectrum. The exact emission maximum and quantum yield would require experimental determination.

Experimental Protocol for Photophysical Characterization:

-

Prepare dilute solutions of this compound in a suitable spectroscopic grade solvent (e.g., THF or dichloromethane).

-

Record the UV-Vis absorption spectrum using a spectrophotometer to determine the absorption maxima (λ_max).

-

Using the determined λ_max as the excitation wavelength, record the fluorescence emission spectrum using a spectrofluorometer.

-

To determine the fluorescence quantum yield, a standard reference compound with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) should be used for comparison under identical experimental conditions.

Thermal Stability

The thermal stability of this compound is a critical parameter for its application in electronic devices, which often operate at elevated temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating its thermal properties.

-

TGA: TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition temperature and thermal stability.

-

DSC: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, glass transition temperature, and other phase transitions.

Experimental Protocol for Thermal Analysis:

-

For TGA, place a small, accurately weighed sample of this compound into the TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.

-

Record the weight loss as a function of temperature.

-

For DSC, place a small, accurately weighed sample into a DSC pan and seal it.

-

Heat the sample at a controlled rate while monitoring the heat flow to identify thermal transitions.

Potential Applications

The unique C3-symmetric structure and favorable electronic properties of this compound and its derivatives make them promising candidates for a variety of applications.

Materials Science: Building Blocks for Porous Frameworks

Derivatives of this compound, particularly those with functional groups like carboxyl or formyl groups, are widely used as tritopic linkers in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[6] These porous materials have applications in:

-

Gas storage and separation: The high surface area and tunable pore sizes of MOFs and COFs make them ideal for storing gases like hydrogen and methane, and for separating gas mixtures.

-

Catalysis: The ordered porous structure can host catalytic sites, leading to enhanced catalytic activity and selectivity.

The methoxy groups in this compound can potentially be demethylated to yield the corresponding hydroxyl-functionalized derivative, which can then be used as a linker in MOF and COF synthesis.[4]

Organic Electronics

The rigid, conjugated core of this compound suggests its potential use in organic electronic devices. The parent compound, 1,3,5-triphenylbenzene, is a known component in materials for Organic Light-Emitting Diodes (OLEDs).[7] The methoxy-substituted derivative could serve as:

-

A core for hole-transporting materials: The electron-rich nature of the methoxy groups can facilitate the transport of positive charge carriers.

-

A host material for phosphorescent emitters in OLEDs: Its high triplet energy, a characteristic of many triphenylbenzene derivatives, would be advantageous for hosting phosphorescent dopants.

Diagram of Potential Application Pathways:

Caption: Potential application pathways for this compound.

Drug Development

While direct applications of this compound in drug development are not well-documented, the structurally related 1,3,5-Tris(4-carboxyphenyl)benzene has been investigated for its potential as an anticancer agent due to its ability to interact with DNA.[6] The triphenylbenzene scaffold provides a rigid and pre-organized platform for the presentation of functional groups. The methoxy groups of this compound could potentially be explored for their metabolic stability and influence on pharmacokinetic properties in medicinal chemistry research. Further derivatization of the methoxy groups or the aromatic rings could lead to novel compounds with biological activity.

Conclusion

This compound is a versatile and valuable molecule with a unique combination of structural rigidity, symmetry, and electronic properties. This technical guide has provided a comprehensive overview of its synthesis, characterization, and key physical and chemical properties. While its direct applications are still emerging, its role as a precursor to functional materials for organic electronics and porous frameworks is well-established through its derivatives. For researchers and professionals in materials science and drug development, this compound represents a promising platform for the design and synthesis of novel, high-performance materials and potentially bioactive compounds. Further research into its quantitative properties, such as solubility in a wider range of solvents, detailed photophysical characteristics, and a definitive crystal structure, will undoubtedly unlock its full potential.

References

-

Tayebee, R., Jarrahi, M., Maleki, B., Kargar Razi, M., Mokhtari, Z. B., & Baghbani, S. M. (2016). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Journal of Porous Materials, 23(5), 1269-1276. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Aslam, M., et al. (1994). Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene. U.S. Patent No. 5,344,980. Washington, DC: U.S.

-

Khan, I., et al. (2023). Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. Molecules, 28(8), 3501. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). OLED Technology Advancement: The Role of 1,3,5-Tris(4-hydroxyphenyl)benzene. Retrieved from [Link]

Sources

- 1. This compound | C27H24O3 | CID 348147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 7509-20-8 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene - Google Patents [patents.google.com]

- 5. Absorption [1,3,5-Triphenyl Benzene] | AAT Bioquest [aatbio.com]

- 6. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies | MDPI [mdpi.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Crystal Structure of 1,3,5-Tris(4-methoxyphenyl)benzene: A Scaffold for Innovation in Materials Science and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthesis, structural characteristics, and potential applications of 1,3,5-Tris(4-methoxyphenyl)benzene. This C3-symmetric molecule, built upon a 1,3,5-triphenylbenzene core, has garnered interest for its potential as a versatile scaffold in the development of novel materials and therapeutic agents. While a definitive single-crystal X-ray structure of the title compound is not publicly available, this guide leverages crystallographic data from closely related analogs to provide a robust model of its solid-state architecture. We will delve into detailed synthesis protocols, spectroscopic characterization, and the implications of its methoxy-functionalization for applications in medicinal chemistry, particularly through the lens of bioisosterism.

Introduction: The Significance of the 1,3,5-Triphenylbenzene Scaffold

The 1,3,5-triphenylbenzene (TPB) core is a rigid and highly symmetric platform that has found extensive use as a building block in supramolecular chemistry and materials science. Its planar, propeller-like geometry allows for the precise spatial orientation of functional groups, making it an ideal scaffold for creating materials with tailored optical, electronic, and porous properties. The introduction of substituents onto the peripheral phenyl rings, such as the methoxy groups in this compound, allows for the fine-tuning of the molecule's physicochemical properties and intermolecular interactions. This strategic functionalization is a key principle in the rational design of molecules for specific applications, including the development of novel therapeutics.

Synthesis and Crystallization: A Self-Validating Protocol

The primary route for the synthesis of this compound is the acid-catalyzed trimerization of 4-methoxyacetophenone. This self-condensation reaction proceeds via an aldol-type mechanism, ultimately leading to the formation of the central benzene ring.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Methoxyacetophenone

-

Concentrated Sulfuric Acid

-

Methanol

-

Ethanol

-

Dioxane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyacetophenone in a minimal amount of a suitable solvent like methanol.

-

Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. The reaction is typically exothermic, and cooling may be necessary to control the reaction rate.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TCC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product.

-

Purification: Collect the crude product by filtration and wash it thoroughly with water to remove any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/dioxane mixture.

Causality Behind Experimental Choices:

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of 4-methoxyacetophenone, making the α-carbon more susceptible to enolization and subsequent nucleophilic attack, which initiates the cyclotrimerization.

-

Reflux: The elevated temperature provides the necessary activation energy for the condensation reactions to proceed at a reasonable rate.

-

Precipitation in Ice-Water: The product is insoluble in water, allowing for its separation from the water-soluble acid catalyst and any unreacted starting material.

-

Recrystallization: This is a crucial step for obtaining a crystalline product suitable for single-crystal X-ray diffraction and for ensuring high purity for subsequent applications. The choice of solvent is critical and may require some optimization.

Caption: A workflow diagram illustrating the synthesis of this compound.

Spectroscopic and Physicochemical Properties

The identity and purity of the synthesized this compound can be confirmed by a suite of spectroscopic techniques.

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₄O₃ | PubChem |

| Molecular Weight | 396.5 g/mol | PubChem |

| Appearance | White to off-white solid | |

| Melting Point | 143-146 °C | |

| ¹H NMR | Signals corresponding to aromatic and methoxy protons | |

| ¹³C NMR | Resonances for aromatic and methoxy carbons | |

| IR Spectroscopy | Characteristic peaks for C-O stretching and aromatic C-H bending |

Crystal Structure Analysis: A Comparative Approach

As of the writing of this guide, a single-crystal X-ray diffraction study for this compound is not available in the public domain. However, valuable insights into its solid-state conformation and packing can be gleaned from the crystallographic data of its close structural analogs.

The Propeller Conformation of the 1,3,5-Triphenylbenzene Core

The central 1,3,5-triphenylbenzene scaffold typically adopts a non-planar, propeller-like conformation in the solid state. This is due to steric hindrance between the ortho-hydrogens of the peripheral phenyl rings and the hydrogens of the central benzene ring. This twisting of the peripheral rings out of the plane of the central ring is a defining structural feature of this class of molecules.

Comparative Analysis with 1,3,5-Tris(4-methylphenyl)benzene

A study on the crystal structure of 1,3,5-Tris(4-methylphenyl)benzene reveals that the molecule crystallizes with two independent molecules in the asymmetric unit. The peripheral phenyl rings are twisted with respect to the central benzene ring, exhibiting the expected propeller conformation. The crystal packing is characterized by the presence of intermolecular π–π stacking interactions, which play a significant role in stabilizing the crystal lattice.

Inferred Crystal Packing of this compound

Based on the structure of its methyl-substituted analog, we can infer that this compound will also adopt a propeller-like conformation. The presence of the methoxy groups is expected to influence the crystal packing in several ways:

-

Dipole-Dipole Interactions: The C-O bonds of the methoxy groups introduce dipoles, which can lead to stabilizing dipole-dipole interactions between adjacent molecules in the crystal lattice.

-

Hydrogen Bonding: While the methoxy group is not a classical hydrogen bond donor, it can act as a hydrogen bond acceptor. Weak C-H···O hydrogen bonds may form between the methoxy oxygen and aromatic hydrogens of neighboring molecules, further influencing the crystal packing.

-

Steric Effects: The methoxy group is larger than a methyl group, which may lead to differences in the overall packing efficiency and the specific intermolecular contacts observed.

¹H and ¹³C NMR spectral data of 1,3,5-Tris(4-methoxyphenyl)benzene

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,3,5-Tris(4-methoxyphenyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a molecule with a high degree of symmetry, its NMR spectra offer a classic example of how molecular structure dictates spectral features. This document, intended for researchers and scientists in chemical and pharmaceutical development, delves into the principles of NMR, provides a detailed interpretation of the spectral data, outlines a robust experimental protocol for data acquisition, and visually correlates the molecular structure with its spectroscopic signature.

Introduction to this compound and NMR Spectroscopy

This compound is a star-shaped aromatic compound featuring a central benzene ring symmetrically substituted with three 4-methoxyphenyl (anisyl) groups. Its C₃ rotational symmetry and multiple aromatic systems make it a valuable model for understanding the impact of symmetry on spectroscopic outcomes.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1][2] It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C).[2][3] By analyzing the chemical shifts, signal multiplicities, and coupling constants, one can deduce the precise three-dimensional structure of a molecule.[4]

Core Principles of NMR Spectroscopy

The foundation of NMR lies in the quantum mechanical property of nuclear spin.[1][3] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels.[2]

The core process involves three steps:

-

Polarization: The alignment of nuclear spins in the B₀ field.[2]

-

Perturbation: A radio-frequency (RF) pulse is applied, exciting the spins to a higher energy state.[2]

-

Detection: As the nuclei relax back to their lower energy state, they emit an electromagnetic signal. This signal is detected and converted into an NMR spectrum via a Fourier Transform.

The exact frequency at which a nucleus resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) . Electron-withdrawing groups deshield a nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating groups shield it, shifting the resonance to a lower frequency (upfield). Interactions between neighboring nuclear spins result in signal splitting, or multiplicity , which provides information about the connectivity of atoms.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is remarkably simple due to the molecule's high symmetry. All three of the pendant 4-methoxyphenyl groups are chemically equivalent, as are their respective protons.

Data Presentation

| Signal Label | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Hₐ | 7.59 | Doublet (d) | 6H | Protons ortho to the central ring |

| Hₓ | 7.37 | Singlet (s) | 3H | Protons on the central benzene ring |

| Hᵦ | 6.99 | Doublet (d) | 6H | Protons meta to the central ring |

| H꜀ | 3.86 | Singlet (s) | 9H | Methoxy (-OCH₃) protons |

Data obtained in CDCl₃ at 500 MHz.[5]

Expert Interpretation and Causality

-

Hₓ (δ 7.37, s, 3H): The three protons on the central benzene ring are chemically equivalent due to the molecule's C₃ symmetry. They have no adjacent proton neighbors, resulting in a sharp singlet. Their appearance in the aromatic region (typically 6.5-8.0 ppm) is expected for protons attached to a benzene ring.[6][7]

-

Hₐ and Hᵦ (δ 7.59, d, 6H and δ 6.99, d, 6H): The protons on the outer para-substituted rings give rise to a characteristic AA'BB' system, which often simplifies to two distinct doublets.[8]

-

The six Hₐ protons are ortho to the point of attachment to the central ring. They are coupled only to their adjacent Hᵦ neighbors, resulting in a doublet.

-

The six Hᵦ protons are meta to the central ring and adjacent to the electron-donating methoxy group. They are coupled only to their Hₐ neighbors, also appearing as a doublet. The electron-donating nature of the -OCH₃ group shields these protons, shifting them upfield relative to the Hₐ protons.[9] The observed coupling constant for these doublets is approximately 8.5-9.0 Hz, which is typical for ortho-coupling in aromatic systems.[9]

-

-

H꜀ (δ 3.86, s, 9H): The nine protons of the three equivalent methoxy groups are chemically identical. They are not coupled to any other protons, so they appear as a single, sharp peak with an integration of 9H.

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum further confirms the molecule's symmetry, showing only seven distinct signals for the 27 carbon atoms.

Data Presentation

| Signal Label | Chemical Shift (δ) ppm | Assignment |

| C₆ | 159.7 | C-OCH₃ |

| C₁ | 141.7 | Central ring C attached to outer ring |

| C₂ | 134.0 | Outer ring C attached to central ring |

| C₃ | 129.3 | Outer ring C-H (ortho to central ring) |

| C₄ | 122.7 | Central ring C-H |

| C₅ | 114.2 | Outer ring C-H (meta to central ring) |

| C₇ | 55.9 | -OCH₃ |

Data obtained in CDCl₃ at 125 MHz.[5]

Expert Interpretation and Causality

-

Symmetry: The molecule possesses several symmetry elements that render many carbon atoms chemically equivalent. The central ring has two types of carbons (3 substituted, 3 with protons), and the three identical outer rings each have four types of aromatic carbons plus the methoxy carbon. This leads to the observed 7 signals.[10]

-

C₆ (δ 159.7): This downfield signal is characteristic of an aromatic carbon directly attached to an oxygen atom. The high electronegativity of oxygen strongly deshields this carbon, shifting its resonance significantly downfield.[11]

-

C₁, C₂, C₃, C₄, C₅ (δ 141.7 - 114.2): These signals fall within the typical range for sp²-hybridized carbons in aromatic rings (120-150 ppm).[6]

-

C₁ and C₂ are quaternary carbons (no attached protons) and often show lower intensity signals. C₁ is part of the central ring, while C₂ is the ipso-carbon of the outer rings.

-

C₃ and C₅ are the protonated carbons of the outer rings. The C₅ carbon, being ortho to the electron-donating methoxy group, is shielded and appears further upfield at δ 114.2.

-

C₄ represents the three equivalent protonated carbons of the central ring.

-

-

C₇ (δ 55.9): This upfield signal is characteristic of the sp³-hybridized carbon of the methoxy group.

Experimental Protocol for NMR Data Acquisition

This protocol provides a validated workflow for acquiring high-quality ¹H and ¹³C NMR spectra. The causality behind each step is explained to ensure robust and reproducible results.

Protocol 1: Sample Preparation

-

Massing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial. Rationale: ¹³C NMR is inherently less sensitive due to the low natural abundance (1.1%) of the ¹³C isotope, thus requiring a more concentrated sample.[11]

-

Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Rationale: Deuterated solvents are used to avoid overwhelming the spectrum with a large solvent signal and to provide a deuterium signal for the spectrometer's field-frequency lock system.[12]

-

Internal Standard: Add a small drop of Tetramethylsilane (TMS). Rationale: TMS is the universally accepted internal reference for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[12]

-

Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Filter through a small plug of glass wool in the pipette if any particulate matter is present. Rationale: Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[12]

-

Capping and Cleaning: Securely cap the NMR tube and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.

Protocol 2: Spectrometer Setup and Data Acquisition

-

Sample Insertion: Place the NMR tube into a spinner turbine and insert it into the spectrometer's magnet.

-

Locking: The spectrometer will automatically lock onto the deuterium signal from the CDCl₃. Rationale: The lock system continuously monitors the deuterium frequency and adjusts the magnetic field to compensate for any drift, ensuring field stability throughout the experiment.[12]

-

Shimming: Optimize the magnetic field homogeneity by shimming. This can be performed manually or automatically by the spectrometer software. Rationale: Shimming maximizes spectral resolution, resulting in sharp, well-defined peaks.[12]

-

¹H NMR Acquisition:

-

Load Standard Experiment: Select a standard 1D proton experiment.

-

Set Parameters:

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds ensures the nuclei have returned to equilibrium before the next pulse.

-

Acquisition Time (AQ): A typical value is 2-4 seconds.

-

-

Acquire Data: Start the acquisition.

-

-

¹³C NMR Acquisition:

-

Load Standard Experiment: Select a standard 1D proton-decoupled carbon experiment (e.g., zgpg30).

-

Set Parameters:

-

Number of Scans (NS): Due to lower sensitivity, a larger number of scans (e.g., 256 to 1024) is required.

-

Relaxation Delay (D1): A 2-second delay is a common starting point.

-

-

Acquire Data: Start the acquisition.

-

-

Data Processing: The resulting Free Induction Decay (FID) for each experiment is processed using a Fourier Transform, followed by phase correction, baseline correction, and referencing to the TMS signal at 0.0 ppm.

Visualizing the Structure-Spectrum Correlation

A visual representation of the molecule with labeled atoms is crucial for correlating the structure with the observed NMR signals.

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. longdom.org [longdom.org]

- 4. wiley.com [wiley.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. youtube.com [youtube.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. che.hw.ac.uk [che.hw.ac.uk]

- 12. benchchem.com [benchchem.com]

Theoretical studies and computational modeling of 1,3,5-Tris(4-methoxyphenyl)benzene

An In-Depth Technical Guide to the Theoretical and Computational Modeling of 1,3,5-Tris(4-methoxyphenyl)benzene

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the theoretical and computational methodologies used to investigate this compound (TMPB). We will delve into the core principles of its molecular modeling, from structural optimization to the prediction of its electronic and optical properties. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage computational chemistry for a deeper understanding of C3-symmetric triarylbenzene derivatives.

Introduction: The Significance of this compound

This compound is a highly symmetrical aromatic compound featuring a central benzene ring connected to three 4-methoxyphenyl groups at the 1, 3, and 5 positions.[1] This C3-symmetric, star-shaped architecture is a crucial building block in materials science, forming the basis for more complex structures like dendrimers and star-shaped molecules.[2] The favorable physicochemical properties of such compounds make them valuable in the development of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[2][3]

The synthesis of TMPB is often achieved through the acid-catalyzed cyclotrimerization of 4-methoxyacetophenone.[2][4] The presence of electron-donating methoxy groups on the peripheral phenyl rings significantly influences the electronic and material properties compared to the unsubstituted triphenylbenzene core.[2] Furthermore, these methoxy groups can be demethylated to yield 1,3,5-tris(4'-hydroxyphenyl)benzene (THPB), a versatile intermediate for crosslinking agents in epoxy resins and stabilizers for polycarbonates.[4][5]

Computational modeling provides an indispensable tool for predicting the behavior and properties of TMPB, guiding rational design and experimental efforts. This guide outlines the theoretical framework and practical workflows for characterizing this molecule in silico.

Molecular Geometry and Conformational Analysis

The foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. For TMPB, as with other triarylbenzenes, steric hindrance between the peripheral and central rings dictates its conformation.

Expert Insight: The repulsion between hydrogen atoms on the adjacent rings prevents the molecule from being perfectly planar. Consequently, theoretical geometry optimization invariably predicts a "propeller-like" conformation where the outer phenyl rings are twisted out of the plane of the central benzene ring.[6] This twisting minimizes steric strain while maintaining significant π-conjugation across the molecule. The degree of this twist, represented by the dihedral angle between the rings, is a critical parameter influencing the electronic properties.

Table 1: Key Structural Parameters for a Computationally Optimized Triarylbenzene Core

| Parameter | Description | Typical Predicted Value Range | Causality |

| C-C Bond Length (Central Ring) | The length of the carbon-carbon bonds within the central benzene core. | ~1.40 Å | Reflects the aromatic character of the benzene ring. |

| C-C Bond Length (Peripheral Rings) | The length of the carbon-carbon bonds within the outer methoxyphenyl rings. | ~1.39 - 1.41 Å | Standard aromatic C-C bond lengths. |

| Inter-ring C-C Bond Length | The length of the single bond connecting a peripheral ring to the central ring. | ~1.49 Å | Longer than the intra-ring bonds, indicating a single bond with some double bond character due to conjugation. |

| Inter-ring Dihedral Angle | The twist angle between the plane of a peripheral ring and the central ring. | 30° - 45° | A compromise between maximizing π-conjugation (favoring planarity) and minimizing steric hindrance (favoring twisting). |

graph "Molecular_Structure_of_TMPB" { layout="neato"; node [shape=circle, style=filled, label="", width=0.2, height=0.2, fontcolor="#FFFFFF"]; edge [penwidth=2];// Central Benzene Ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 [pos="0,1!", fillcolor="#202124"]; C2 [pos="-0.87,0.5!", fillcolor="#202124"]; C3 [pos="-0.87,-0.5!", fillcolor="#202124"]; C4 [pos="0,-1!", fillcolor="#202124"]; C5 [pos="0.87,-0.5!", fillcolor="#202124"]; C6 [pos="0.87,0.5!", fillcolor="#202124"];

// Phenyl Ring 1 C1 -- C1_1; C1_1 -- C1_2 -- C1_3 -- C1_4 -- C1_5 -- C1_6 -- C1_1; C1_1 [pos="0,2.5!", fillcolor="#202124"]; C1_2 [pos="-0.7,3.2!", fillcolor="#202124"]; C1_3 [pos="-0.7,4.2!", fillcolor="#202124"]; C1_4 [pos="0,4.9!", fillcolor="#202124"]; C1_5 [pos="0.7,4.2!", fillcolor="#202124"]; C1_6 [pos="0.7,3.2!", fillcolor="#202124"]; C1_4 -- O1 [label="", color="#EA4335"]; O1 -- C_Me1; O1 [pos="0,6.2!", fillcolor="#EA4335"]; C_Me1 [pos="0,7.2!", fillcolor="#5F6368", label="C"];

// Phenyl Ring 2 C3 -- C2_1; C2_1 -- C2_2 -- C2_3 -- C2_4 -- C2_5 -- C2_6 -- C2_1; C2_1 [pos="-2.16,-1.25!", fillcolor="#202124"]; C2_2 [pos="-2.86,-1.95!", fillcolor="#202124"]; C2_3 [pos="-3.86,-1.95!", fillcolor="#202124"]; C2_4 [pos="-4.56,-1.25!", fillcolor="#202124"]; C2_5 [pos="-3.86,-0.55!", fillcolor="#202124"]; C2_6 [pos="-2.86,-0.55!", fillcolor="#202124"]; C2_4 -- O2 [label="", color="#EA4335"]; O2 -- C_Me2; O2 [pos="-5.86,-1.25!", fillcolor="#EA4335"]; C_Me2 [pos="-6.86,-1.25!", fillcolor="#5F6368", label="C"];

// Phenyl Ring 3 C5 -- C3_1; C3_1 -- C3_2 -- C3_3 -- C3_4 -- C3_5 -- C3_6 -- C3_1; C3_1 [pos="2.16,-1.25!", fillcolor="#202124"]; C3_2 [pos="2.86,-0.55!", fillcolor="#202124"]; C3_3 [pos="3.86,-0.55!", fillcolor="#202124"]; C3_4 [pos="4.56,-1.25!", fillcolor="#202124"]; C3_5 [pos="3.86,-1.95!", fillcolor="#202124"]; C3_6 [pos="2.86,-1.95!", fillcolor="#202124"]; C3_4 -- O3 [label="", color="#EA4335"]; O3 -- C_Me3; O3 [pos="5.86,-1.25!", fillcolor="#EA4335"]; C_Me3 [pos="6.86,-1.25!", fillcolor="#5F6368", label="C"]; }

Caption: 2D representation of this compound.

The Computational Workflow: A Self-Validating Protocol

To ensure trustworthy and reproducible results, a robust computational protocol is essential. The following workflow, grounded in widely accepted practices for organic molecules, provides a self-validating system for studying TMPB.[7][8]

Step-by-Step Computational Protocol

-

Structure Input: A 2D or approximate 3D structure of TMPB is drawn using molecular editing software.

-

Geometry Optimization: This is the most critical step. Using Density Functional Theory (DFT), the molecule's geometry is iteratively adjusted to find the lowest energy conformation.

-

Rationale: This step simulates the molecule in a vacuum (gas phase) at 0 K, providing its intrinsic, strain-free structure.

-

Recommended Method: The B3LYP functional combined with a Pople-style basis set like 6-31G(d,p) offers a proven balance of computational efficiency and accuracy for such organic systems.[6][9] For higher accuracy, larger basis sets like 6-311++G(d,p) can be employed.[10]

-

-

Frequency Calculation: Once optimization is complete, a frequency calculation is performed on the optimized geometry.

-

Trustworthiness Check: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[7] This is a critical validation step.

-

-

Property Calculations: Using the validated minimum-energy structure, various electronic and spectroscopic properties are calculated.

-

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict reactive sites.[9]

-

Spectroscopic Simulation: Time-Dependent DFT (TD-DFT) is used to simulate the UV-Visible absorption spectrum by calculating electronic excitation energies.[10]

-

Caption: A validated workflow for computational analysis of TMPB.

Unveiling the Electronic Landscape

The electronic properties of TMPB are paramount to its function in materials and potential biological interactions. Computational methods provide unparalleled insight into this landscape.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the key players in chemical reactions and electronic transitions. The HOMO is the orbital from which an electron is most easily removed (ionization potential), while the LUMO is the orbital to which an electron is most easily added (electron affinity).[10]

-

HOMO: In TMPB, the HOMO is expected to be delocalized across the entire π-conjugated system, with significant contributions from the electron-rich methoxyphenyl groups. The energy of the HOMO is indicative of the molecule's ability to donate electrons.

-

LUMO: The LUMO will also be delocalized over the π-system, representing the lowest energy state for an accepted electron.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A smaller gap suggests the molecule is more easily excitable, which is relevant for its optical and electronic properties, such as color and conductivity.[9][10] The gap is a primary indicator of kinetic stability and chemical reactivity.

Sources

- 1. This compound | C27H24O3 | CID 348147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene - Google Patents [patents.google.com]

- 5. WO1993014065A1 - Process for preparing 1,3,5- tris(4'-hydroxyphenyl)benzene and its derivatives - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies | MDPI [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Photophysical Properties of 1,3,5-Tris(4-methoxyphenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tris(4-methoxyphenyl)benzene (TMPB) is a C3-symmetric aromatic hydrocarbon that has garnered significant interest due to its unique photophysical properties and potential applications in diverse fields, including materials science and drug development. This technical guide provides a comprehensive overview of the core photophysical characteristics of TMPB, detailing its synthesis, spectroscopic behavior, and the experimental methodologies used for its characterization. By synthesizing technical data with practical insights, this document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of novel fluorophores.

Introduction: The Significance of this compound

This compound, also known as TMPB, is a derivative of the versatile 1,3,5-triphenylbenzene (TPB) platform.[1] TPB and its derivatives are recognized for their thermal and photochemical stability, making them robust fluorophores for various applications.[1] The symmetrical arrangement of the three methoxyphenyl arms around a central benzene core imparts specific electronic and steric properties that govern its photophysical behavior.

The methoxy groups (-OCH₃) act as electron-donating substituents, influencing the electronic transitions and consequently the absorption and emission characteristics of the molecule. Understanding these properties is crucial for its application as a fluorescent probe, a building block for larger functional materials like metal-organic frameworks (MOFs), or as a potential scaffold in medicinal chemistry.[2][3] For instance, the carboxylate analogue, 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB), has been investigated for its potential as an anticancer agent due to its ability to interact with DNA.[2][4] While TMPB itself is not directly implicated in these studies, the shared core structure highlights the potential for functionalized triphenylbenzenes in biomedical research.

This guide will delve into the synthesis of TMPB, provide a detailed analysis of its absorption and fluorescence properties, and present standardized protocols for their measurement.

Synthesis of this compound

The synthesis of TMPB is typically achieved through the acid-catalyzed trimerization of 4-methoxyacetophenone. This reaction involves the condensation of three molecules of the acetophenone derivative to form the central benzene ring.

One established method involves the treatment of 4-methoxyacetophenone with sulfuric acid, which yields 1,3,5-tris(4'-methoxyphenyl)benzene.[5][6] Another reported synthesis involves the reaction of anisole with acetyl methanesulfonate, which can yield TMPB in good proportions.[5]

Below is a generalized workflow for the synthesis of TMPB.

Experimental Workflow: Synthesis of TMPB

Caption: Generalized workflow for the synthesis of this compound.

Photophysical Properties

The photophysical properties of a molecule describe its interaction with light, specifically the processes of light absorption and emission. For TMPB, these properties are primarily dictated by its electronic structure.

Absorption Spectroscopy

The absorption of ultraviolet (UV) and visible light by a molecule corresponds to the excitation of an electron from a lower energy molecular orbital to a higher energy one. The UV-visible absorption spectrum of a related compound, 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB), has been studied to understand its interaction with DNA.[2][4] While specific absorption maxima for TMPB are not detailed in the provided search results, analogous aromatic systems provide a basis for expected behavior. The absorption spectrum is typically characterized by one or more bands in the UV region, corresponding to π-π* transitions within the aromatic system.

Fluorescence Spectroscopy

Fluorescence is the emission of light from a singlet excited state. The fluorescence properties, including the emission spectrum, quantum yield, and lifetime, are critical for applications relying on light emission.

Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[7] The fluorescence quantum yield of triphenylbenzene derivatives can be significantly influenced by the nature and position of substituents and the polarity of the solvent.[8] For some derivatives, quantum yields can range from as low as 5% to over 80%.[8] Enhancing the quantum yield can be achieved through structural modifications or by controlling the molecular environment to minimize non-radiative decay pathways.[8]

Excited-State Lifetime (τ): The lifetime of the excited state is the average time the molecule spends in the excited state before returning to the ground state. For a related compound, 1,3,5-tris(phenylethynyl)benzene, two fluorescence components with lifetimes of 150 fs and 10 ns were observed, suggesting complex excited-state dynamics.[9]

Experimental Characterization

Accurate characterization of the photophysical properties of TMPB requires standardized experimental protocols.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

Protocol:

-

Sample Preparation: Prepare a dilute solution of TMPB in a suitable spectroscopic grade solvent (e.g., cyclohexane, ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity (Beer-Lambert Law).

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette containing only the solvent.

-

Record the absorption spectrum of the TMPB solution over a relevant wavelength range (e.g., 200-500 nm).

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and the corresponding molar extinction coefficient (ε).

Steady-State Fluorescence Spectroscopy

This technique measures the fluorescence emission spectrum of a sample.

Protocol:

-

Sample Preparation: Prepare a dilute solution of TMPB, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Select an appropriate excitation wavelength, typically the λ_max determined from the absorption spectrum.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.

-

-

Data Analysis: Determine the wavelength of maximum fluorescence emission (λ_em).

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[10]

Protocol:

-

Standard Selection: Choose a fluorescence standard with an emission range that overlaps with that of TMPB (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Sample Preparation: Prepare a series of solutions of both the sample (TMPB) and the standard with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Measurement:

-

Measure the absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions at the same excitation wavelength.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_std * (Grad_s / Grad_std) * (η_s² / η_std²) where Φ_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[10]

-

Experimental Workflow: Quantum Yield Determination